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Compound Name: E7130

Cat. No.: B14018519

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7130 is a synthetically produced analog of halichondrin B, a natural product isolated from the
marine sponge Halichondria okadai.[1][2] As a potent microtubule dynamics inhibitor, E7130
exhibits a dual mechanism of action against cancer.[1][3] It directly inhibits the proliferation of
tumor cells and uniquely modulates the tumor microenvironment (TME) by suppressing cancer-
associated fibroblasts (CAFs) and promoting tumor vasculature remodeling. These application
notes provide detailed protocols for assessing the efficacy of E7130 in preclinical cancer
models, enabling researchers to investigate its therapeutic potential.

Data Presentation
In Vitro Efficacy of E7130
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Cell Line Cancer Type IC50 (nM) Reference
KPL-4 Breast Cancer ~0.01-0.1 [3]
Head and Neck
0OSC-19 Squamous Cell ~0.01-0.1 [3]
Carcinoma
Head and Neck
FaDu Squamous Cell ~0.01-0.1 [3]
Carcinoma
Head and Neck
HSC-2 Squamous Cell ~0.01-0.1 [3]
Carcinoma
Not explicitly stated,
MCF-7 Breast Cancer S [415]
but effective in vivo
Not explicitly stated,
T-47D Breast Cancer [5]

but effective in vitro

In Vivo Efficacy of E7130 in Xenograft Models
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Cancer Model Treatment Regimen

Key Findings Reference

HSC-2 SCCHN

45-180 pg/kg, i.v.
Xenograft HOTd

Increased intratumoral
microvessel density

(MVD), leading to 3]
enhanced delivery of

cetuximab and tumor

regression.

FaDu SCCHN

45-180 pg/kg, i.v.
Xenograft HOKS

Reduced a-SMA-

positive CAFs and
modulated fibroblast
phenotypes in 13
combination with

cetuximab.

Human Breast Cancer
Xenografts (OD-BRE-
0438, MCF-7)

45, 90, and 180 pg/kg,

i.v., on days 0 and 7

Significant antitumor
activity at 180 pg/kg,
reducing tumor

volumes.

FaDu Xenograft 120 pg/kg, i.v.

Increased plasma
levels of Collagen IV,
[6]

indicating vascular

remodeling.

90 pg/kg, i.v. (in
MCF-7 Xenograft combination with

fulvestrant)

Increased ERa

expression in cancer

cells and significant

tumor growth [5]
inhibition in

combination with

fulvestrant.

Signaling Pathway

E7130 has been shown to inhibit the TGF-B-induced transdifferentiation of fibroblasts into
CAFs.[3] This process is mediated through the disruption of the microtubule network, which in
turn deactivates the PISK/AKT/mTOR signaling pathway.[3]
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E7130 Intervention
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Caption: E7130 inhibits CAF transdifferentiation via the TGF-B/PI3K/AKT/mTOR pathway.

Experimental Protocols
In Vitro Cancer Cell Proliferation Assay

This protocol is to determine the half-maximal inhibitory concentration (IC50) of E7130 on
various cancer cell lines.

Materials:

Cancer cell lines (e.g., KPL-4, OSC-19, FaDu, HSC-2)

Complete cell culture medium

E7130 (dissolved in a suitable solvent, e.g., DMSO)

96-well plates
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o Cell viability reagent (e.g., CellTiter-Glo®, MTT)
o Plate reader
Protocol:

e Seed cancer cells in a 96-well plate at a density of 3,000-10,000 cells/well and incubate for
24 hours.

o Prepare serial dilutions of E7130 in complete culture medium.

e Remove the medium from the wells and add 100 pL of the E7130 dilutions. Include a vehicle
control (medium with solvent).

 Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
« Add the cell viability reagent to each well according to the manufacturer's instructions.
o Measure the luminescence or absorbance using a plate reader.

o Calculate the percentage of cell viability relative to the vehicle control and determine the
IC50 value using a dose-response curve fitting software.

In Vitro Cancer-Associated Fibroblast (CAF) Co-culture
Assay

This protocol assesses the effect of E7130 on the transdifferentiation of fibroblasts into CAFs
induced by cancer cells.

Materials:

Normal human fibroblasts

Cancer cell line (e.g., FaDu)

Fibroblast culture medium

Cancer cell culture medium
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Recombinant human TGF-31 (1 ng/mL final concentration)[3]

E7130

Transwell inserts (0.4 um pore size) for 24-well plates

Antibodies for immunocytochemistry (e.g., anti-a-SMA)

Fluorescence microscope

Protocol:

e Seed normal human fibroblasts in the lower chamber of a 24-well plate.
e Seed cancer cells on the Transwell inserts in the upper chamber.

e Co-culture the cells for 48-72 hours to allow for cancer cell-derived factors to stimulate the
fibroblasts.

 Alternatively, treat fibroblasts with TGF-1 to induce CAF differentiation.[3]
» Treat the fibroblasts with various concentrations of E7130 for 48-72 hours.
e Fix and permeabilize the fibroblasts in the lower chamber.
o Perform immunocytochemistry for a-SMA to identify CAFs.

» Analyze the fluorescence intensity or the number of a-SMA-positive cells using a
fluorescence microscope.

In Vivo Tumor Xenograft Model

This protocol evaluates the in vivo anti-tumor efficacy of E7130 in a subcutaneous xenograft
mouse model.

Materials:

e Immunocompromised mice (e.g., BALB/c nude mice)
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e Cancer cell line (e.g., FaDu, MCF-7)

» Matrigel (optional)

o E7130 formulation for intravenous (i.v.) injection

» Calipers for tumor measurement

o Materials for tissue processing and immunohistochemistry
Protocol:

e Subcutaneously inject 1 x 1076 to 10 x 1076 cancer cells (resuspended in PBS or mixed with
Matrigel) into the flank of each mouse.

e Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mms3),
randomize the mice into treatment and control groups.

o Administer E7130 intravenously at the desired doses (e.g., 45, 90, 180 ug/kg) and schedule
(e.g., twice a week).[6] The control group should receive the vehicle.

o Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width2)/2.
o Monitor the body weight of the mice as a measure of toxicity.
e At the end of the study, euthanize the mice and excise the tumors.

e Process the tumors for immunohistochemical analysis of a-SMA (for CAFs) and CD31 (for
microvessel density).

Experimental Workflows
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Caption: Workflow for in vitro evaluation of E7130's efficacy.
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Caption: Workflow for in vivo assessment of E7130's anti-tumor activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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